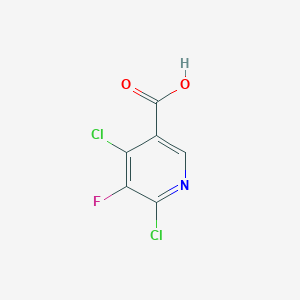

4-Amino-3-bromo-5-fluorobenzoic acid

Descripción general

Descripción

Synthesis Analysis

The synthesis of related compounds, such as 4-aminobenzoic acid adducts, has been explored using different methods. For instance, the synthesis of molecular adducts of 4-aminobenzoic acid with halo-substituted aromatic compounds has been achieved and characterized using infrared spectroscopy and X-ray diffraction methods . Although the exact synthesis of 4-Amino-3-bromo-5-fluorobenzoic acid is not described, similar synthetic routes involving halogenation and amination reactions could be applicable.

Molecular Structure Analysis

The molecular structure of compounds similar to 4-Amino-3-bromo-5-fluorobenzoic acid has been analyzed using single-crystal X-ray diffraction. For example, the co-crystal of 2-aminobenzothiazol with 4-fluorobenzoic acid was characterized, revealing a monoclinic space group and an elaborate system of hydrogen bonds forming supramolecular structures . These findings suggest that 4-Amino-3-bromo-5-fluorobenzoic acid could also exhibit interesting structural features and hydrogen bonding patterns.

Chemical Reactions Analysis

The chemical reactivity of benzoic acid derivatives is influenced by the substituents on the benzene ring. The presence of amino and halogen groups can promote hydrogen bonding and affect the overall reactivity of the compound. The papers provided do not detail specific reactions of 4-Amino-3-bromo-5-fluorobenzoic acid, but studies on similar compounds show that they can form cocrystals and adducts with other aromatic compounds, indicating a rich chemistry that could be further explored .

Physical and Chemical Properties Analysis

The physical and chemical properties of halogenated benzoic acids and their derivatives are determined by their molecular structure. The presence of halogen atoms and functional groups like amino and carboxylic acid can affect properties such as melting point, solubility, and density. For example, the synthesis of methyl 2-amino-5-fluorobenzoate, a related compound, involved characterization by melting point, infrared spectroscopy, nuclear magnetic resonance, and mass spectrometry, indicating the importance of these techniques in analyzing the properties of such compounds . The specific properties of 4-Amino-3-bromo-5-fluorobenzoic acid would likely be influenced by the bromo and fluoro substituents, as well as the amino and carboxylic acid groups.

Aplicaciones Científicas De Investigación

Synthesis and Chemical Properties

- Synthesis of Fluorinated Compounds : The synthesis of fluorinated compounds, such as 3-Bromo-2-fluorobenzoic acid, highlights the process of bromination, hydrolysis, diazotization, and deamination, which are relevant in producing compounds related to 4-Amino-3-bromo-5-fluorobenzoic acid. These methods are useful for industrial-scale production due to their low cost and mild reaction conditions (Zhou Peng-peng, 2013).

Biomedical Applications

Anticancer Properties : Some derivatives of 4-Amino-3-bromo-5-fluorobenzoic acid, such as 1,2,4-triazolo[3,4-b]thiadiazoles, have shown potential as anticancer agents. This underscores the significance of the compound in synthesizing biologically active heterocycles with potential medical applications (K. Bhat et al., 2004).

Fluorimetric Analysis : The fluorogenic reaction of secondary amino acids with derivatives like 7-fluoro-4-nitrobenzo-2-oxa-1,3-diazole (NBD—F) is critical in analytical chemistry. This method, utilizing compounds related to 4-Amino-3-bromo-5-fluorobenzoic acid, allows for the sensitive determination of amino acids, which is essential in clinical diagnostics (K. Imai & Yoshihiko Watanabe, 1981).

Antibacterial Agents : Derivatives of 4-Amino-3-bromo-5-fluorobenzoic acid, like some Thiadiazolotriazinones, have been investigated for their antibacterial properties. This research area is crucial in the development of new antibiotics and understanding the chemical basis of antibacterial activity (B. S. Holla, K. Bhat, N. S. Shetty, 2003).

Environmental and Analytical Applications

- Environmental Degradation Studies : The study of microbial degradation of fluorobenzoates, which are structurally similar to 4-Amino-3-bromo-5-fluorobenzoic acid, can provide insights into environmental bioremediation and the breakdown of complex organic pollutants (F. Boersma et al., 2004).

Other Applications

- Fluorogenic Reagents in Analytical Chemistry : The development and application of fluorogenic reagents, such as 7-fluoro-4-nitrobenzo-2-oxa-1,3-diazole, for the analysis of amino acids and other biological compounds in human plasma, highlight the broad application of fluorinated compounds in analytical chemistry (G. Cevasco et al., 2010).

Mecanismo De Acción

Target of Action

It is known to be used as a pharmaceutical intermediate , suggesting that it may interact with various biological targets depending on the specific drug it is used to synthesize.

Pharmacokinetics

It is predicted to have high gastrointestinal absorption and is able to permeate the blood-brain barrier .

Propiedades

IUPAC Name |

4-amino-3-bromo-5-fluorobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BrFNO2/c8-4-1-3(7(11)12)2-5(9)6(4)10/h1-2H,10H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PJVAVLLTKLXTFX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1F)N)Br)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BrFNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30605360 | |

| Record name | 4-Amino-3-bromo-5-fluorobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30605360 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Amino-3-bromo-5-fluorobenzoic acid | |

CAS RN |

1027512-98-6 | |

| Record name | 4-Amino-3-bromo-5-fluorobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30605360 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-Azabicyclo[3.2.2]nonan-3-amine](/img/structure/B1321634.png)

![(3R,3aS,6R,6aS)-6-(methanesulfonyloxy)-hexahydrofuro[3,2-b]furan-3-yl methanesulfonate](/img/structure/B1321654.png)

![Naphtho[2,3-c][1,2,5]thiadiazole](/img/structure/B1321663.png)